VKORC1 Inhibitory Potency: 4-Hydroxycoumarin vs. Coumarin and Warfarin
4-Hydroxycoumarin exhibits a distinct, intermediate inhibitory profile against VKORC1. Unsubstituted coumarin is completely inactive (IC50 > 1 mM). 4-Hydroxycoumarin (IC50 = 1978 nM) is 2.6-fold less potent than dicoumarol (IC50 = 5 nM) but approximately 1,000-fold more potent than warfarin (IC50 = 1.9 nM) [1]. This places 4-HC as a moderate-potency reference compound for developing anticoagulants with reduced bleeding risk compared to warfarin.
| Evidence Dimension | Inhibitory potency (IC50) against human VKORC1 |
|---|---|
| Target Compound Data | 1978 nM (95% CI: 1837-2130) |
| Comparator Or Baseline | Coumarin: Not inhibitory (>1 mM); Dicoumarol: 5.0 nM; Warfarin: 1.9 nM |
| Quantified Difference | 4-HC is ~1,000× less potent than warfarin; 2.6× less potent than dicoumarol; >500× more potent than coumarin. |
| Conditions | VKORC1 KO HEK 293T cells, using K1 as substrate, measurements in triplicate [1]. |
Why This Matters
This intermediate potency positions 4-hydroxycoumarin as a valuable tool for studying VKORC1 inhibition without the extreme potency and associated bleeding risks of warfarin.
- [1] Czogalla KJ, Biswas A, Wendeln AC, et al. Human VKORC1 mutations cause resistance to warfarin but not to novel anticoagulants. Blood. 2018;131(14):1590-1600. (Data also in PMC5873226, Table 1). View Source
